
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide, commonly known as BDBS, is a chemical compound used in scientific research. It is a sulfonamide derivative and has been found to have potential therapeutic applications in various fields.
作用机制
The mechanism of action of BDBS is not fully understood, but it is believed to act through multiple pathways. In cancer cells, BDBS induces apoptosis by activating caspases and suppressing the expression of anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurology, BDBS reduces oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In immunology, BDBS inhibits the proliferation of T cells by suppressing the expression of IL-2 and IL-2Rα and reducing the activity of NF-AT.
Biochemical and Physiological Effects:
BDBS has been found to have various biochemical and physiological effects. In cancer cells, BDBS inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In neurology, BDBS reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. In immunology, BDBS modulates the immune response by inhibiting T cell proliferation and reducing cytokine production.
实验室实验的优点和局限性
BDBS has several advantages for lab experiments. It is a relatively stable and easy to handle compound, and its synthesis method is well-established. It has been shown to have potential therapeutic applications in various fields, making it a valuable tool for scientific research. However, BDBS also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
未来方向
There are several future directions for research on BDBS. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other fields such as infectious diseases and autoimmune disorders. Additionally, the development of BDBS analogs with improved efficacy and safety profiles could lead to the discovery of new drugs.
合成方法
The synthesis of BDBS involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain pure BDBS.
科学研究应用
BDBS has been found to have potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, BDBS has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, BDBS has been found to modulate the immune response by inhibiting the proliferation of T cells and reducing cytokine production.
属性
分子式 |
C15H14BrNO4S |
|---|---|
分子量 |
384.2 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO4S/c1-10-6-12(16)3-5-15(10)22(18,19)17-8-11-2-4-13-14(7-11)21-9-20-13/h2-7,17H,8-9H2,1H3 |
InChI 键 |
AMROLBJYYWKJFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



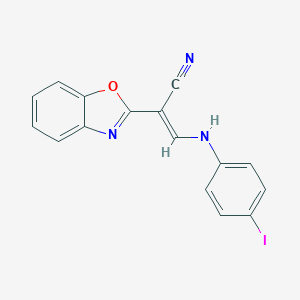
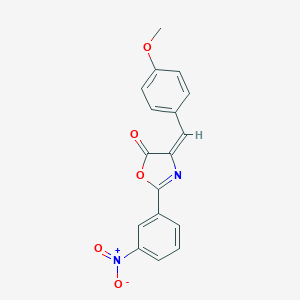

![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

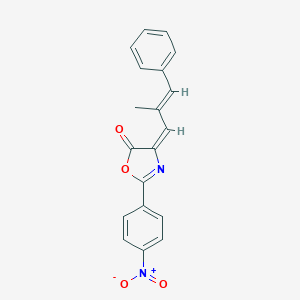
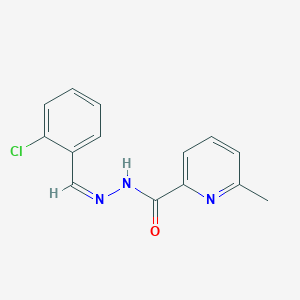
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
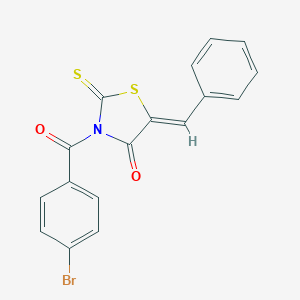
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)
![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)